3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of imidazopurinedione, which is a class of compounds that includes many biologically active molecules. The presence of chloro, fluoro, and benzyl groups suggests that it might have interesting reactivity and potentially useful biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate purine derivative. The chloro and fluoro groups could potentially be introduced using electrophilic aromatic substitution reactions .Molecular Structure Analysis
The compound contains an imidazopurinedione core, which is a bicyclic structure containing nitrogen atoms. The benzyl groups are attached to the purine ring, and the hydroxyethyl group is attached to the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine and chlorine atoms, which could activate the benzyl rings towards further electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyethyl group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with similar structures to the one , were synthesized and evaluated for their potential as antidepressant and anxiolytic agents. These compounds have shown promising results in binding to serotonin receptors and inhibiting phosphodiesterase activities, highlighting their potential in treating depression and anxiety disorders (Zagórska et al., 2016).
Antiviral Activity
Imidazo[1,2-a]-s-triazine derivatives, related in structure to the target compound, were synthesized and tested against various viruses, showing moderate activity against rhinovirus. This study underscores the antiviral potential of purine analogues and related compounds (Kim et al., 1978).
Metabolic Profiling
Research into the metabolism of PT-31, a compound structurally similar to the query chemical, in both rat and human liver microsomes, has provided insights into its oxidative metabolites. Understanding the metabolism of such compounds can inform their pharmacokinetic properties and safety profiles (Cardoso et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-10-11(2)26-15-16(22-18(26)24(10)7-8-27)23(3)19(29)25(17(15)28)9-12-13(20)5-4-6-14(12)21/h4-6,27H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMEHSWBVCNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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